3-(4-bromobenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-(4-bromobenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core substituted with a 4-bromobenzyl group at the 3-position and a p-tolyl group at the 7-position. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Mechanism of Action
Target of Action
The primary target of this compound is Mycobacterium tuberculosis , specifically the cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound inhibits the function of Cyt-bd . This inhibition disrupts the energy metabolism of the Mycobacterium tuberculosis, which can lead to its death .
Biochemical Pathways
The affected pathway is the energy metabolism of the Mycobacterium tuberculosis. By inhibiting Cyt-bd, the compound disrupts the electron transport chain, which is crucial for the bacterium’s ATP production .
Result of Action
The molecular and cellular effects of the compound’s action result in significant antimycobacterial activity against Mycobacterium tuberculosis . The compound has shown potential as an antitubercular agent .
Biochemical Analysis
Biochemical Properties
The compound 3-[(4-bromophenyl)methyl]-7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one has been found to inhibit Cytochrome bd oxidase (Cyt-bd), an enzyme that plays a crucial role in the energy metabolism of Mycobacterium tuberculosis . The inhibition of this enzyme disrupts the energy metabolism of the bacteria, leading to its death .
Cellular Effects
The compound has been shown to have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . It has been observed that the compound is non-cytotoxic against four cell lines, indicating its potential as a safe therapeutic agent .
Molecular Mechanism
The molecular mechanism of action of 3-[(4-bromophenyl)methyl]-7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one involves the inhibition of the Cyt-bd enzyme . This inhibition disrupts the energy metabolism of Mycobacterium tuberculosis, leading to its death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromobenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophene and a suitable aldehyde or ketone, under acidic or basic conditions to form the thieno[3,2-d]pyrimidine core.
Introduction of the 4-Bromobenzyl Group: The 4-bromobenzyl group can be introduced via a nucleophilic substitution reaction using 4-bromobenzyl chloride and a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using p-tolylboronic acid and a palladium catalyst in the presence of a base like sodium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromobenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group of the p-tolyl substituent, to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the bromine atom, leading to the formation of debrominated derivatives.
Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of debrominated derivatives.
Substitution: Formation of new derivatives with different substituents replacing the bromine atom.
Scientific Research Applications
3-(4-bromobenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds have a similar core structure but differ in the position of the substituents.
Thieno[3,2-d]pyrimidin-4-amines: These compounds have an amine group instead of the ketone group at the 4-position.
Uniqueness
3-(4-bromobenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to the specific combination of substituents, which imparts distinct chemical and biological properties. The presence of both the 4-bromobenzyl and p-tolyl groups enhances its potential as a versatile intermediate in synthetic chemistry and its potential biological activities.
Properties
IUPAC Name |
3-[(4-bromophenyl)methyl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2OS/c1-13-2-6-15(7-3-13)17-11-25-19-18(17)22-12-23(20(19)24)10-14-4-8-16(21)9-5-14/h2-9,11-12H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAMGQLVGFKKDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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